Lup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-

Antidiabetic Antihyperglycemic Glycosylation

(3α)-3-Hydroxylup-20(29)-en-27-oic acid, commonly known as bacosine, is a pentacyclic triterpenoid of the lupane family with the molecular formula C30H48O3 and a molecular weight of 456.70 g/mol. It is a naturally occurring isomer of the more widely studied betulinic acid, distinguished by the stereochemistry of the hydroxyl group at the C-3 position (3α- vs.

Molecular Formula C30H48O3
Molecular Weight 456.7 g/mol
Cat. No. B12106357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLup-20(29)-en-27-oic acid, 3-hydroxy-, (3alpha)-
Molecular FormulaC30H48O3
Molecular Weight456.7 g/mol
Structural Identifiers
SMILESCC(=C)C1CCC2(C1C3CCC4C5(CCC(C(C5CCC4(C3(CC2)C(=O)O)C)(C)C)O)C)C
InChIInChI=1S/C30H48O3/c1-18(2)19-10-13-27(5)16-17-30(25(32)33)20(24(19)27)8-9-22-28(6)14-12-23(31)26(3,4)21(28)11-15-29(22,30)7/h19-24,31H,1,8-17H2,2-7H3,(H,32,33)
InChIKeyCLOUCVRNYSHRCF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bacosine (3α-Hydroxylup-20(29)-en-27-oic Acid): Triterpenoid Procurement for Diabetes & Cancer Research


(3α)-3-Hydroxylup-20(29)-en-27-oic acid, commonly known as bacosine, is a pentacyclic triterpenoid of the lupane family with the molecular formula C30H48O3 and a molecular weight of 456.70 g/mol [1][2]. It is a naturally occurring isomer of the more widely studied betulinic acid, distinguished by the stereochemistry of the hydroxyl group at the C-3 position (3α- vs. 3β-) and the arrangement of the carboxylic acid and methyl groups at C-27 [3]. It is primarily isolated from the Ayurvedic herb *Bacopa monnieri* [4].

Why Generic Lupane Triterpenoid Substitution Fails: The 3α-Stereochemistry and C-27 Carboxylic Acid of Bacosine


Substituting bacosine with other lupane triterpenoids like betulinic acid (3β-OH, C-28-COOH) or lupeol (3β-OH, no COOH) is not scientifically valid due to distinct structure-activity relationships (SAR). Bacosine's unique 3α-hydroxy configuration and the placement of its carboxylic acid at C-27 fundamentally alter its molecular interactions and biological profile [1]. For instance, while bacosine demonstrates antihyperglycemic activity (IC50 7.44 µg/mL against glycosylated hemoglobin), betulinic acid's anti-diabetic profile is primarily linked to α-glucosidase inhibition (IC50 ~0.27 µg/mL), indicating divergent primary mechanisms of action [2][3]. Furthermore, a 2020 study raised a critical concern for procurement, finding that commercially available 'bacosine' reference samples were structurally identical to betulinic acid, underscoring the necessity for rigorous analytical validation when sourcing this compound [4].

Quantitative Differentiation Guide: Bacosine vs. Betulinic Acid & Class Comparators


Antihyperglycemic Activity: Bacosine Matches α-Tocopherol in Preventing Hemoglobin Glycosylation

Bacosine demonstrates a specific antihyperglycemic mechanism by preventing the elevation of glycosylated hemoglobin in vitro with an IC50 value of 7.44 µg/mL. This activity is quantitatively comparable to that of the reference drug α-tocopherol, a standard antioxidant [1]. In contrast, the primary reported anti-diabetic activity for its close isomer, betulinic acid, is the inhibition of α-glucosidase, with an IC50 of 0.27 µg/mL [2].

Antidiabetic Antihyperglycemic Glycosylation

Cytotoxicity: Bacosine Exhibits Moderate Potency Against MCF-7 Breast Cancer Cells

In vitro studies show that bacosine inhibits the growth of MCF-7 human breast cancer cells in a dose-dependent manner with an IC50 value of 9 µM [1]. For comparison, the literature reports a wide range of IC50 values for betulinic acid against the same MCF-7 cell line. One study reports an IC50 of 13.5 µg/mL (equivalent to ~29.6 µM) [2], while another found betulinic acid to be much less potent, with an IC50 > 25 µM [3].

Oncology Breast Cancer Cytotoxicity

Anti-inflammatory Activity: Bacosine Outperforms Crude Extracts in Protein Denaturation Assays

In a comparative in vitro study, bacosine demonstrated a more significant anti-denaturation effect than crude ethanol and watery extracts of *Bacopa monnieri*. In a bovine serum albumin (BSA) assay, an indicator of anti-inflammatory potential, bacosine exhibited an IC50 of 118.73 µg/mL, which was superior to the ethanol extract (IC50 = 180.58 µg/mL) and the watery extract (IC50 = 299.24 µg/mL) [1]. The reference drug, diclofenac sodium, had an IC50 of 73.44 µg/mL.

Anti-inflammatory Antiarthritic Denaturation

Critical Caveat for Procurement: Commercial 'Bacosine' May Be Structurally Identical to Betulinic Acid

A 2020 investigation into commercially available *Bacopa monnieri* products and reference samples revealed a critical quality issue: the samples labeled and sold as 'bacosine' were found to be structurally identical to betulinic acid [1]. This finding indicates that betulinic acid has been misidentified and sold as bacosine in the commercial market.

Quality Control Authentication Analytical Chemistry

Validated Application Scenarios for Bacosine (3α-Hydroxylup-20(29)-en-27-oic Acid) Procurement


Investigating Non-Enzymatic Protein Glycation Pathways in Diabetes Research

Researchers investigating the formation of advanced glycation end-products (AGEs) should prioritize bacosine based on its specific, quantified ability to prevent the elevation of glycosylated hemoglobin with an IC50 of 7.44 µg/mL, an activity comparable to the reference antioxidant α-tocopherol [1]. This makes bacosine a suitable chemical probe for studying non-enzymatic glycation, a mechanism distinct from the α-glucosidase inhibition pathway targeted by its isomer, betulinic acid [2]. Procurement of bacosine, rather than crude extracts, is essential for generating reproducible, mechanism-specific data in this field.

Comparative Oncology Studies Targeting MCF-7 Breast Cancer Cell Lines

For projects focused on the differential cytotoxicity of lupane triterpenoids in breast cancer models, bacosine presents a quantifiable case for selection over betulinic acid. Bacosine's reported IC50 of 9 µM against MCF-7 cells [1] is more potent than the values reported for betulinic acid in other studies (~29.6 µM and >25 µM) [2][3]. This supports its procurement for structure-activity relationship (SAR) studies aimed at understanding the impact of the 3α-hydroxy and C-27 carboxylic acid configuration on anticancer activity. Rigorous analytical validation post-procurement is mandatory [4].

Mechanistic Studies on Inflammation and Protein Denaturation

Bacosine is the preferred material for research aiming to isolate the specific molecular contributor to the anti-inflammatory effects of *Bacopa monnieri*. Direct comparative data shows that purified bacosine has a 1.5-fold to 2.5-fold higher anti-denaturation activity (IC50 = 118.73 µg/mL) compared to the ethanol and watery extracts from which it is derived [1]. Using the pure compound eliminates the confounding variables present in crude extracts, allowing for a clear interrogation of its specific biochemical interactions and its role as a principal anti-inflammatory agent.

Analytical Method Development and Reference Standard Qualification

Given the published evidence that commercial 'bacosine' samples have been misidentified as betulinic acid [1], a critical industrial and scientific application is the development and validation of robust analytical methods (e.g., HPLC, LC-MS, NMR) to reliably distinguish bacosine from its structural isomer. Procuring this compound is essential for laboratories that aim to create qualified reference standards for the quality control of *Bacopa monnieri* herbal products and for ensuring the integrity of research materials.

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